(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine
Overview
Description
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine is a synthetic compound belonging to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of an ethyl group attached to a benzyl ring and a methoxyphenyl group attached to an ethylamine chain. It has been studied for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine typically involves the alkylation of 4-ethylbenzylamine with 2-(4-methoxyphenyl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine has been explored for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Phenylpropylamines: Compounds with similar structural features, such as phenylethylamine and methoxyphenethylamine.
Benzylamines: Compounds like benzylamine and ethylbenzylamine.
Uniqueness: (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine is unique due to the presence of both an ethyl group on the benzyl ring and a methoxy group on the phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-(4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-15-4-6-17(7-5-15)14-19-13-12-16-8-10-18(20-2)11-9-16/h4-11,19H,3,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRWLRMONWSNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365822 | |
Record name | N-[(4-Ethylphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444907-15-7 | |
Record name | N-[(4-Ethylphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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